molecular formula C14H19NO3 B5325515 1-(3,4-DIMETHOXYPHENYL)-1-CYCLOPENTANECARBOXAMIDE

1-(3,4-DIMETHOXYPHENYL)-1-CYCLOPENTANECARBOXAMIDE

Cat. No.: B5325515
M. Wt: 249.30 g/mol
InChI Key: UZDIYVHPKMAXOA-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-1-cyclopentanecarboxamide is an organic compound characterized by the presence of a cyclopentane ring attached to a carboxamide group, which is further substituted with a 3,4-dimethoxyphenyl group. This compound is of interest due to its potential bioactive properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-1-cyclopentanecarboxamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with cyclopentanone in the presence of a base such as sodium hydroxide. The resulting intermediate undergoes further reactions to form the desired carboxamide. The reaction conditions often include moderate temperatures and the use of organic solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography may also be employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-1-cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-1-cyclopentanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s bioactive properties make it a candidate for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-1-cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethoxyphenyl)-1-cyclopentanecarboxamide is unique due to its specific combination of a cyclopentane ring and a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-11-6-5-10(9-12(11)18-2)14(13(15)16)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDIYVHPKMAXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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